molecular formula C10H15N B157321 3-Pentylpyridine CAS No. 1802-20-6

3-Pentylpyridine

Cat. No.: B157321
CAS No.: 1802-20-6
M. Wt: 149.23 g/mol
InChI Key: WPFPTAWUHHGUDQ-UHFFFAOYSA-N
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Description

3-Pentylpyridine is an organic compound with the molecular formula C10H15N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by a pyridine ring substituted with a pentyl group at the third position. It has a molecular weight of 149.2328 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pentylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with pentyl halides under basic conditions. Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia to form dihydropyridines, which are then oxidized to yield pyridines .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of pyridine with pentyl halides. This process is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Pentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Pentylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pentylpyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activities and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

  • 2-Pentylpyridine
  • 4-Pentylpyridine
  • 2-Methylpyridine
  • 3-Methylpyridine

Comparison: 3-Pentylpyridine is unique due to the position of the pentyl group on the pyridine ring. This positional isomerism can lead to differences in chemical reactivity and physical properties. For example, 2-pentylpyridine and 4-pentylpyridine have the pentyl group attached at different positions, which can affect their steric and electronic environments, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPTAWUHHGUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285686
Record name 3-pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

221.00 to 223.00 °C. @ 760.00 mm Hg
Record name 3-Pentylpyridine
Source Human Metabolome Database (HMDB)
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CAS No.

1802-20-6
Record name 3-Pentylpyridine
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Record name 3-Pentylpyridine
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Record name 1802-20-6
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Record name 3-pentylpyridine
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Record name 3-PENTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Pentylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reaction medium (aqueous vs. oil) affect the formation of 3-pentylpyridine?

A1: Interestingly, the research mainly focuses on the impact of reaction medium on 2-pentylpyridine formation, revealing significantly higher yields in oil compared to aqueous conditions, particularly with glutamine []. While the studies mention the presence of this compound, they don't directly compare its yields in different media. Further research is needed to understand if a similar medium-dependent trend exists for this compound.

Q2: What role does the type of amino acid play in the formation of this compound?

A2: The studies highlight a clear trend in 2-pentylpyridine formation, with asparagine and glutamine yielding significantly higher amounts compared to other amino acids [, ]. This difference is attributed to their ability to readily generate free ammonia, a crucial reactant in alkylpyridine formation. While this compound is detected in reactions involving asparagine and glutamine, its specific yields with different amino acids haven't been explicitly explored in these studies.

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